1-(4-(Benzylsulfonyl)piperidin-1-yl)-3-(o-tolyl)propan-1-one
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Overview
Description
1-(4-(Benzylsulfonyl)piperidin-1-yl)-3-(o-tolyl)propan-1-one is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Benzylsulfonyl)piperidin-1-yl)-3-(o-tolyl)propan-1-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of the Benzylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using benzylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the o-Tolyl Group: The final step involves the alkylation of the piperidine derivative with an o-tolyl halide under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Benzylsulfonyl)piperidin-1-yl)-3-(o-tolyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, sulfonates, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups.
Scientific Research Applications
1-(4-(Benzylsulfonyl)piperidin-1-yl)-3-(o-tolyl)propan-1-one has several scientific research applications, including:
Medicinal Chemistry: Used as a lead compound for the development of new drugs targeting various biological pathways.
Biological Studies: Investigated for its potential effects on cellular processes and its interactions with biological targets.
Industrial Applications: Used in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(4-(Benzylsulfonyl)piperidin-1-yl)-3-(o-tolyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(4-(Methylsulfonyl)piperidin-1-yl)-3-(o-tolyl)propan-1-one: Similar structure but with a methylsulfonyl group instead of a benzylsulfonyl group.
1-(4-(Phenylsulfonyl)piperidin-1-yl)-3-(o-tolyl)propan-1-one: Similar structure but with a phenylsulfonyl group.
Uniqueness
1-(4-(Benzylsulfonyl)piperidin-1-yl)-3-(o-tolyl)propan-1-one is unique due to the presence of the benzylsulfonyl group, which may confer specific biological activities and chemical properties that are distinct from its analogs.
For detailed and specific information, it is recommended to consult scientific literature and databases
Properties
IUPAC Name |
1-(4-benzylsulfonylpiperidin-1-yl)-3-(2-methylphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO3S/c1-18-7-5-6-10-20(18)11-12-22(24)23-15-13-21(14-16-23)27(25,26)17-19-8-3-2-4-9-19/h2-10,21H,11-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDUFEIYRDELNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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